molecular formula C12H15ClFNO2 B2898964 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide CAS No. 2411194-17-5

2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide

Cat. No.: B2898964
CAS No.: 2411194-17-5
M. Wt: 259.71
InChI Key: KAFKRUWVMUAQHP-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide is an organic compound that features a chloroacetamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and 2-chloropropionyl chloride.

    Formation of Intermediate: The first step involves the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or amine intermediate.

    Acylation: The intermediate is then reacted with 2-chloropropionyl chloride under basic conditions to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methoxy substituents on the phenyl ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[1-(3-fluoro-4-methoxyphenyl)propan-2-yl]acetamide
  • 2-Chloro-N-[1-(3-fluoro-5-ethoxyphenyl)propan-2-yl]acetamide
  • 2-Chloro-N-[1-(3-fluoro-5-methylphenyl)propan-2-yl]acetamide

Uniqueness

2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2/c1-8(15-12(16)7-13)3-9-4-10(14)6-11(5-9)17-2/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKRUWVMUAQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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